molecular formula C5H8FNO2 B6167604 (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 393810-24-7

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B6167604
CAS No.: 393810-24-7
M. Wt: 133.1
InChI Key:
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Description

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a chiral fluorinated pyrrolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in additional interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but lacks the fluorine atom.

    (3R,5S)-3-chloro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    (3R,5S)-3-methyl-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. These features make it a valuable compound in drug design and other applications where enhanced interaction with biological targets is desired.

Properties

CAS No.

393810-24-7

Molecular Formula

C5H8FNO2

Molecular Weight

133.1

Purity

95

Origin of Product

United States

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